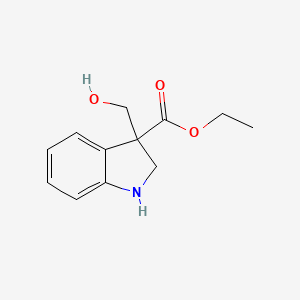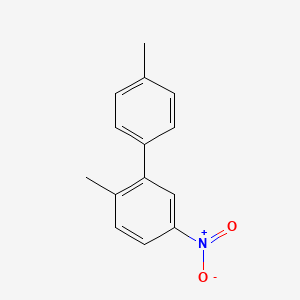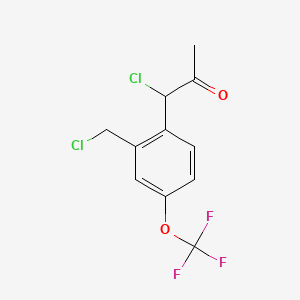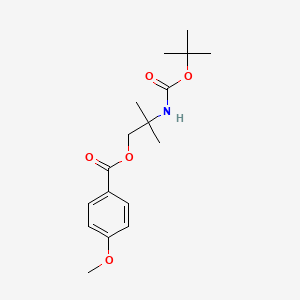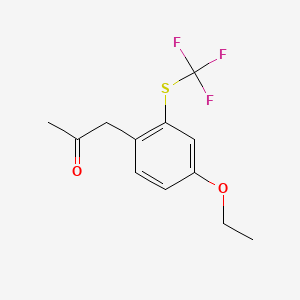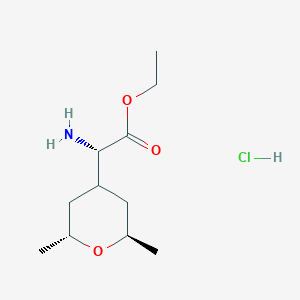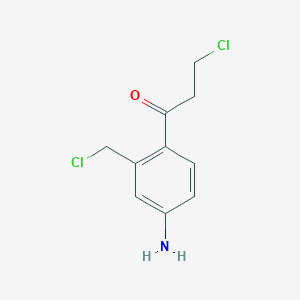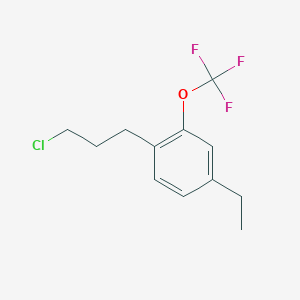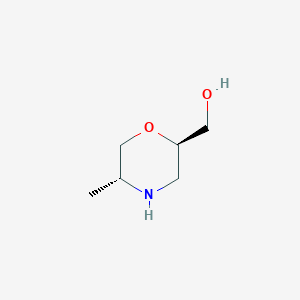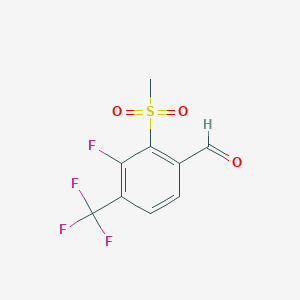
3-Fluoro-2-(methylsulfonyl)-4-(trifluoromethyl)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluoro-2-(methylsulfonyl)-4-(trifluoromethyl)benzaldehyde: is an aromatic aldehyde compound characterized by the presence of fluorine, methylsulfonyl, and trifluoromethyl groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-2-(methylsulfonyl)-4-(trifluoromethyl)benzaldehyde typically involves multi-step organic reactions. One common route includes:
Starting Material: The synthesis begins with a suitable fluorinated benzene derivative.
Sulfonylation: Introduction of the methylsulfonyl group is achieved through sulfonylation reactions using reagents like methylsulfonyl chloride in the presence of a base such as pyridine.
Trifluoromethylation: The trifluoromethyl group is introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Formylation: The final step involves formylation to introduce the aldehyde group, often using reagents like dichloromethyl methyl ether (Cl2CHOMe) in the presence of a Lewis acid such as aluminum chloride (AlCl3).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-2-(methylsulfonyl)-4-(trifluoromethyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atoms and sulfonyl group can participate in nucleophilic substitution reactions, often using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles like amines (R-NH2) or thiols (R-SH) in the presence of a base.
Major Products
Oxidation: 3-Fluoro-2-(methylsulfonyl)-4-(trifluoromethyl)benzoic acid.
Reduction: 3-Fluoro-2-(methylsulfonyl)-4-(trifluoromethyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Fluoro-2-(methylsulfonyl)-4-(trifluoromethyl)benzaldehyde has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Pharmaceuticals: Potential precursor for the development of fluorinated drugs with enhanced metabolic stability and bioavailability.
Materials Science: Utilized in the design of advanced materials with specific electronic and optical properties.
Agrochemicals: Employed in the synthesis of novel agrochemical compounds with improved efficacy and environmental profile.
Mechanism of Action
The mechanism of action of 3-Fluoro-2-(methylsulfonyl)-4-(trifluoromethyl)benzaldehyde is primarily determined by its functional groups:
Aldehyde Group: Participates in nucleophilic addition reactions, forming intermediates that can undergo further transformations.
Fluorine Atoms: Enhance the compound’s stability and reactivity by influencing electronic distribution.
Methylsulfonyl Group: Acts as an electron-withdrawing group, affecting the compound’s reactivity and interaction with other molecules.
Trifluoromethyl Group: Increases lipophilicity and metabolic stability, making the compound more suitable for pharmaceutical applications.
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-2-(trifluoromethyl)benzaldehyde: Lacks the methylsulfonyl group, resulting in different reactivity and applications.
2-Fluoro-6-(trifluoromethyl)benzaldehyde: Positional isomer with different electronic and steric properties.
3-Fluoro-2-methylbenzaldehyde: Lacks the trifluoromethyl and methylsulfonyl groups, leading to distinct chemical behavior.
Uniqueness
3-Fluoro-2-(methylsulfonyl)-4-(trifluoromethyl)benzaldehyde is unique due to the combination of its functional groups, which confer specific reactivity and stability. This makes it a valuable compound for various applications, particularly in the development of pharmaceuticals and advanced materials.
Properties
Molecular Formula |
C9H6F4O3S |
|---|---|
Molecular Weight |
270.20 g/mol |
IUPAC Name |
3-fluoro-2-methylsulfonyl-4-(trifluoromethyl)benzaldehyde |
InChI |
InChI=1S/C9H6F4O3S/c1-17(15,16)8-5(4-14)2-3-6(7(8)10)9(11,12)13/h2-4H,1H3 |
InChI Key |
YGTUIDJOIUTEBS-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=C(C=CC(=C1F)C(F)(F)F)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


